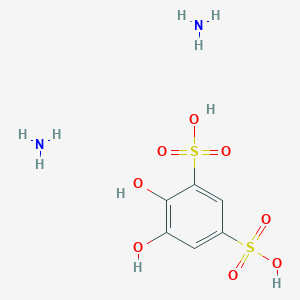
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, also known as TIAP, is an organic compound with a wide range of applications in chemical and biological research. TIAP is a type of organic azole compound, which is composed of a nitrogen-containing heterocyclic ring system, and is highly reactive. It has been used in a variety of scientific research applications, such as in the synthesis of other organic compounds, as a catalyst in organic synthesis, and as a tool for studying biochemical and physiological effects. In addition, TIAP has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications.
Aplicaciones Científicas De Investigación
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of applications in scientific research. It has been used as a tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. It has also been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials.
Mecanismo De Acción
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is a highly reactive compound and has been used in a number of laboratory experiments to study its mechanism of action. It has been shown to interact with various molecules, including proteins, DNA, and other organic compounds, in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to bind to proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties.
Biochemical and Physiological Effects
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to have a number of biochemical and physiological effects on various molecules and organisms. It has been shown to interact with proteins, DNA, and other molecules in order to alter their structure and function. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been shown to interact with enzymes, hormones, and other molecules in order to affect their biochemical and physiological properties. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been shown to have a number of anti-inflammatory and anti-microbial effects, as well as a number of other beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of advantages and limitations when it comes to laboratory experiments. One of the primary advantages of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is its high reactivity, which makes it an ideal tool for studying the biochemical and physiological effects of various compounds and drugs. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is highly soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is also highly reactive and can cause unwanted side reactions in laboratory experiments. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile can be difficult to work with in certain solvents, and can be toxic in high concentrations.
Direcciones Futuras
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has a number of potential future applications in scientific research. It has been used in a number of laboratory experiments to study its mechanism of action, advantages and limitations, and potential future applications. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in organic synthesis as a catalyst, and has been used in the synthesis of other organic compounds, such as polymers, polysaccharides, and other materials. 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has also been used in a number of biochemical and physiological studies, and has been shown to have a number of beneficial effects on the body. Additionally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of drug development studies, as well as in the development of new materials and technologies. Finally, 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile has been used in a number of medical diagnostic studies, and has been used to study the effects of various compounds and drugs on the body.
Métodos De Síntesis
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile is synthesized through a method known as the Ullmann reaction, which involves the coupling of an aryl iodide and an amine in the presence of a copper catalyst. The Ullmann reaction has been used for the synthesis of various organic compounds, including 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The reaction proceeds through a series of steps, including the formation of an aryl-Cu intermediate, which is then followed by the coupling of the aryl iodide and amine. The resulting product is 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile. The Ullmann reaction is a convenient and efficient method for the synthesis of 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile, and has been widely used in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
(Z)-3-(4-iodoanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN6/c11-8-1-3-9(4-2-8)13-6-7(5-12)10-14-16-17-15-10/h1-4,6,13H,(H,14,15,16,17)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSSZHYUFEBJR-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NNN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-iodophenyl)amino)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)








